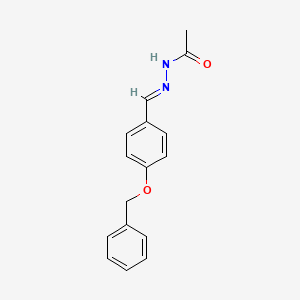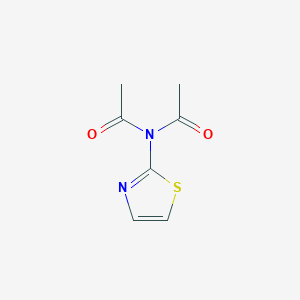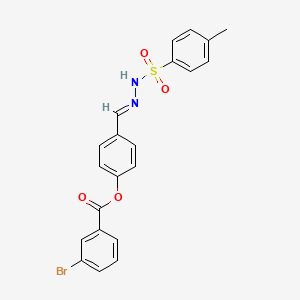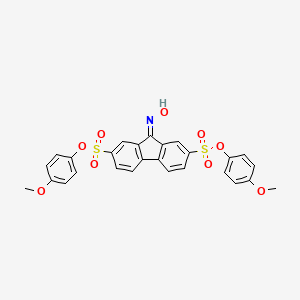![molecular formula C17H25Cl3N2O2 B15080465 N-{2,2,2-trichloro-1-[(4-methoxyphenyl)amino]ethyl}octanamide](/img/structure/B15080465.png)
N-{2,2,2-trichloro-1-[(4-methoxyphenyl)amino]ethyl}octanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
OCTANOIC ACID (2,2,2-TRICHLORO-1-(4-METHOXY-PHENYLAMINO)-ETHYL)-AMIDE is a synthetic organic compound It is characterized by the presence of an octanoic acid moiety linked to a substituted ethyl amide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of OCTANOIC ACID (2,2,2-TRICHLORO-1-(4-METHOXY-PHENYLAMINO)-ETHYL)-AMIDE typically involves multiple steps:
Formation of the Octanoic Acid Derivative: This can be achieved through the esterification of octanoic acid with an appropriate alcohol, followed by hydrolysis to yield the acid.
Introduction of the Trichloroethyl Group: This step involves the chlorination of an ethyl group to introduce three chlorine atoms.
Coupling with 4-Methoxy-Phenylamine: The final step involves the coupling of the trichloroethyl derivative with 4-methoxy-phenylamine under suitable conditions, such as the presence of a coupling agent like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
OCTANOIC ACID (2,2,2-TRICHLORO-1-(4-METHOXY-PHENYLAMINO)-ETHYL)-AMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove chlorine atoms or reduce other functional groups.
Substitution: The trichloroethyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce dechlorinated derivatives.
Applications De Recherche Scientifique
OCTANOIC ACID (2,2,2-TRICHLORO-1-(4-METHOXY-PHENYLAMINO)-ETHYL)-AMIDE may have various scientific research applications:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Used in the development of new materials or as a specialty chemical in various industrial processes.
Mécanisme D'action
The mechanism of action of OCTANOIC ACID (2,2,2-TRICHLORO-1-(4-METHOXY-PHENYLAMINO)-ETHYL)-AMIDE would depend on its specific application. For example:
Biological Activity: It may interact with specific enzymes or receptors, modulating their activity.
Chemical Reactivity: The compound’s reactivity could be influenced by the electron-withdrawing effects of the trichloroethyl group and the electron-donating effects of the methoxy group.
Comparaison Avec Des Composés Similaires
Similar Compounds
OCTANOIC ACID (2,2,2-TRICHLORO-1-(4-HYDROXY-PHENYLAMINO)-ETHYL)-AMIDE: Similar structure but with a hydroxy group instead of a methoxy group.
OCTANOIC ACID (2,2,2-TRICHLORO-1-(4-ETHOXY-PHENYLAMINO)-ETHYL)-AMIDE: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in OCTANOIC ACID (2,2,2-TRICHLORO-1-(4-METHOXY-PHENYLAMINO)-ETHYL)-AMIDE may confer unique properties, such as increased lipophilicity or altered electronic effects, which could influence its reactivity and biological activity.
Propriétés
Formule moléculaire |
C17H25Cl3N2O2 |
|---|---|
Poids moléculaire |
395.7 g/mol |
Nom IUPAC |
N-[2,2,2-trichloro-1-(4-methoxyanilino)ethyl]octanamide |
InChI |
InChI=1S/C17H25Cl3N2O2/c1-3-4-5-6-7-8-15(23)22-16(17(18,19)20)21-13-9-11-14(24-2)12-10-13/h9-12,16,21H,3-8H2,1-2H3,(H,22,23) |
Clé InChI |
KRTJGGJLMFFXQB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(=O)NC(C(Cl)(Cl)Cl)NC1=CC=C(C=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(E)-(2-hydroxyphenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B15080400.png)
![3-(4-bromophenyl)-2-[(4-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15080410.png)
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B15080421.png)
![N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B15080426.png)
![3,4,5-trimethoxy-N-(2,2,2-trichloro-1-{[(2-iodophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B15080427.png)
![2-fluoro-N-{2,2,2-trichloro-1-[(2,4-dichlorophenyl)amino]ethyl}acetamide](/img/structure/B15080429.png)
![2-[(3-methoxybenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15080431.png)
![2-(2-chlorophenoxy)-N'-[(Z)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B15080444.png)

![7-(4-Chlorophenyl)-6-(3,4-dimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B15080449.png)
![N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15080457.png)


